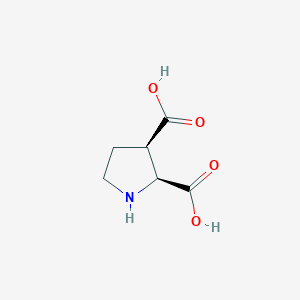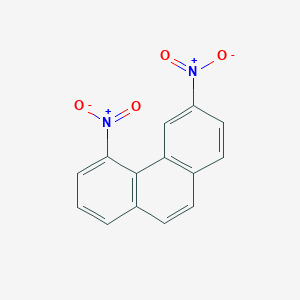
3,5-Dinitrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrophenanthrene (DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique properties and applications. DNP is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as acetone, benzene, and ether.
Mecanismo De Acción
3,5-Dinitrophenanthrene acts as a fluorescent probe by intercalating into DNA and RNA, causing a shift in the fluorescence spectrum. 3,5-Dinitrophenanthrene can also bind to proteins, causing a change in the protein's conformation and function. 3,5-Dinitrophenanthrene can also inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates and the formation of reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
3,5-Dinitrophenanthrene has been shown to induce DNA damage and oxidative stress in cells. 3,5-Dinitrophenanthrene has also been shown to inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates and the formation of reactive oxygen species. Additionally, 3,5-Dinitrophenanthrene has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dinitrophenanthrene is a useful tool for studying DNA, RNA, and proteins due to its fluorescent properties. 3,5-Dinitrophenanthrene is also relatively easy to synthesize and has a long shelf life. However, 3,5-Dinitrophenanthrene can be toxic and carcinogenic, and caution should be taken when handling and disposing of the compound. Additionally, 3,5-Dinitrophenanthrene can be expensive, which may limit its use in some experiments.
Direcciones Futuras
Future research on 3,5-Dinitrophenanthrene could focus on developing new synthesis methods that are more efficient and environmentally friendly. Additionally, future research could focus on developing new applications for 3,5-Dinitrophenanthrene, such as using it as a sensor for detecting environmental pollutants or as a therapeutic agent for cancer treatment. Finally, future research could focus on developing safer alternatives to 3,5-Dinitrophenanthrene for use in scientific research.
Métodos De Síntesis
3,5-Dinitrophenanthrene can be synthesized through several methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Stille coupling reaction. The Friedel-Crafts reaction involves the reaction of 1,2-dinitrobenzene with naphthalene in the presence of aluminum chloride as a catalyst. The Suzuki coupling reaction involves the reaction of 1,2-dibromo-3,5-dinitrobenzene with phenylboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 1,2-dibromo-3,5-dinitrobenzene with a stannylated naphthalene derivative in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3,5-Dinitrophenanthrene is widely used in scientific research as a fluorescent probe for studying DNA, RNA, and proteins. 3,5-Dinitrophenanthrene can be used to detect DNA damage, protein-DNA interactions, and protein-protein interactions. 3,5-Dinitrophenanthrene can also be used to study the structure and function of enzymes, such as cytochrome P450 enzymes. Additionally, 3,5-Dinitrophenanthrene can be used to study the toxicity and carcinogenicity of PAHs.
Propiedades
Número CAS |
159092-72-5 |
|---|---|
Nombre del producto |
3,5-Dinitrophenanthrene |
Fórmula molecular |
C14H8N2O4 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
3,5-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-7-6-9-4-5-10-2-1-3-13(16(19)20)14(10)12(9)8-11/h1-8H |
Clave InChI |
ACKYQATWPXBWLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |
Otros números CAS |
159092-72-5 |
Sinónimos |
3,5-DINITROPHENANTHRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



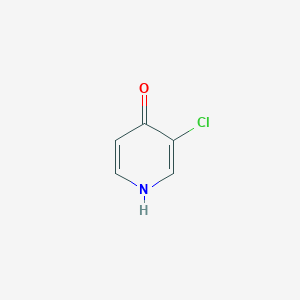
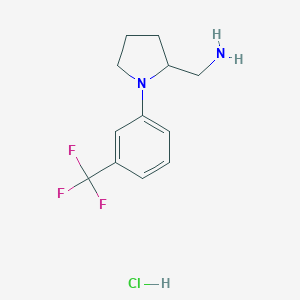
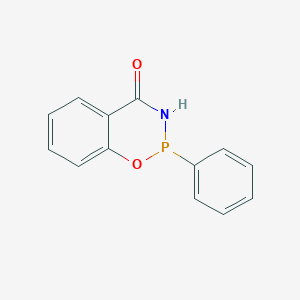
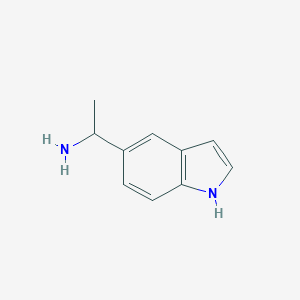
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
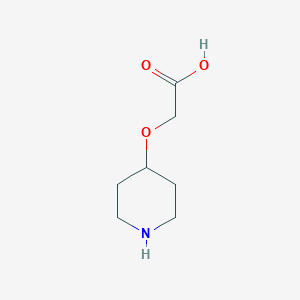
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
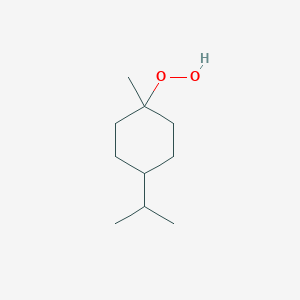
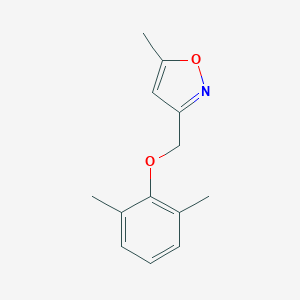
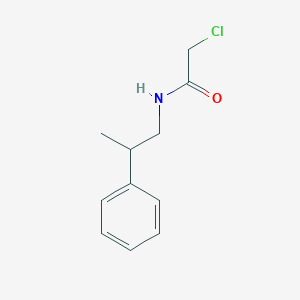
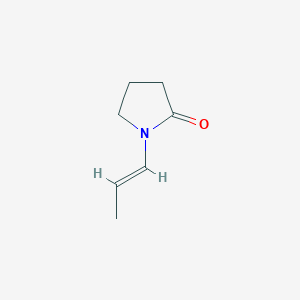
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
